Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate
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Overview
Description
Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diethoxyphosphinyl group and a hydroxyimino group attached to the acetic acid backbone, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand for metal ions, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, ethyl ester
- Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, propyl ester
Uniqueness
The uniqueness of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications.
Properties
Molecular Formula |
C7H14NO6P |
---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
methyl (2E)-2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3/b8-6+ |
InChI Key |
NBHGQQPWSMJUEF-SOFGYWHQSA-N |
Isomeric SMILES |
CCOP(=O)(/C(=N/O)/C(=O)OC)OCC |
Canonical SMILES |
CCOP(=O)(C(=NO)C(=O)OC)OCC |
Origin of Product |
United States |
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